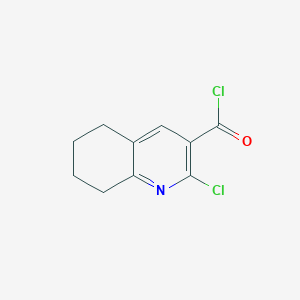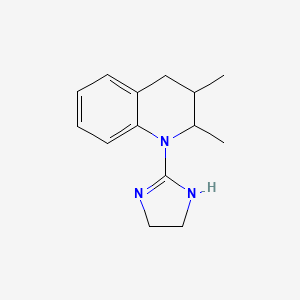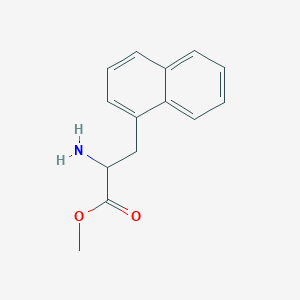
4-Benzylquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a benzyl group attached to the fourth position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Cyclization of 2-Aminobenzylamine with Benzyl Cyanide:
Reaction Conditions: The reaction typically involves heating 2-aminobenzylamine with benzyl cyanide in the presence of a suitable catalyst, such as sodium ethoxide, under reflux conditions.
Mechanism: The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the quinazolinone ring.
-
Condensation of Anthranilic Acid with Benzylamine:
Reaction Conditions: Anthranilic acid is reacted with benzylamine in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Mechanism: The reaction involves the formation of an amide intermediate, which undergoes cyclization to yield 4-benzylquinazolin-2(1H)-one.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 4-benzylquinazolin-2(1H)-one.
Major Products: Oxidation can lead to the formation of quinazolinone derivatives with additional functional groups.
-
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Major Products: Reduction can result in the formation of dihydroquinazolinone derivatives.
-
Substitution:
Reagents and Conditions: Electrophilic substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Major Products: Substitution reactions can introduce various functional groups at different positions on the quinazolinone ring.
Scientific Research Applications
Chemistry: 4-Benzylquinazolin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its diverse biological activities, this compound has been investigated as a potential lead compound for drug development. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 4-benzylquinazolin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: Some derivatives of this compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
4-Phenylquinazolin-2(1H)-one: Similar structure with a phenyl group instead of a benzyl group.
4-Methylquinazolin-2(1H)-one: Similar structure with a methyl group instead of a benzyl group.
4-Chloroquinazolin-2(1H)-one: Similar structure with a chloro group instead of a benzyl group.
Uniqueness of 4-Benzylquinazolin-2(1H)-one:
- The presence of the benzyl group at the fourth position provides unique steric and electronic properties, influencing its reactivity and biological activity.
- The benzyl group can participate in additional interactions, such as π-π stacking, enhancing its binding affinity to molecular targets.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-benzyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
InChI Key |
XLZPHYYLLXNERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)









![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
